molecular formula C18H17BrN2O3S B2970861 Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate CAS No. 691873-23-1

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate

Cat. No.: B2970861
CAS No.: 691873-23-1
M. Wt: 421.31
InChI Key: SPFRLMUNKIJDKL-UHFFFAOYSA-N
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Description

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate is a synthetic organic compound characterized by:

  • A 4-bromophenyl group at the β-position of the propanoate ester.
  • A urea-derived carbothioyl linkage functionalized with a benzoylamino group.
  • A methyl ester at the terminal carboxylate.

Properties

IUPAC Name

methyl 3-(benzoylcarbamothioylamino)-3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-24-16(22)11-15(12-7-9-14(19)10-8-12)20-18(25)21-17(23)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFRLMUNKIJDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the benzoylamino and carbothioyl groups. Common synthetic routes may include:

  • Condensation reactions: between appropriate precursors to form the amide and thioamide bonds.

  • Halogenation: to introduce the bromine atom at the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioamide group to a sulfone group.

  • Reduction: Reduction of the carbothioyl group to a thiocarbonyl group.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfone derivatives.

  • Reduction: Generation of thiocarbonyl derivatives.

  • Substitution: Introduction of various functional groups, leading to diverse derivatives.

Chemistry:

  • Synthetic intermediates: Used as a building block in the synthesis of more complex molecules.

  • Catalysts: Potential use as a catalyst or ligand in organic reactions.

Biology:

  • Bioactive compounds: Investigated for biological activity, such as antimicrobial or anticancer properties.

  • Protein interactions: Studied for its ability to interact with specific proteins or enzymes.

Medicine:

  • Drug development: Explored as a precursor or active ingredient in pharmaceuticals.

  • Therapeutic agents: Potential use in the treatment of various diseases.

Industry:

  • Material science: Application in the development of new materials with unique properties.

  • Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5)

Structural Differences :

  • Backbone: Compound 5 features a phenylbutanoate ester backbone vs. the propanoate backbone of the target compound.
  • Functional Groups: The target compound’s carbothioylurea contrasts with Compound 5’s amide-linked benzoylphenylamino group.
  • Substituents: The 4-bromophenyl group in the target is replaced with a non-halogenated phenyl group in Compound 3.

Implications :

  • The carbothioyl group in the target may enhance stability against hydrolysis compared to amide bonds in Compound 5 .

Methyl 3-(4-Bromophenyl)propionate

Structural Differences :

  • Simplified Structure: Lacks the urea and benzoylamino substituents present in the target compound.

Implications :

  • The absence of polar groups (urea, benzoylamino) results in lower solubility in aqueous media compared to the target compound.
  • Reduced steric hindrance may make Methyl 3-(4-bromophenyl)propionate more reactive in esterification or substitution reactions .

Methyl (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate

Structural Differences :

  • Amino Protection: Features a Boc (tert-butoxycarbonyl)-protected amino group instead of the carbothioylurea.

Implications :

  • The Boc group offers temporary protection for amines , enabling selective deprotection in multistep syntheses, unlike the target’s permanent carbothioylurea.
  • The target’s thioamide linkage may confer distinct electronic properties, such as altered resonance stabilization compared to Boc-protected amines .

Methyl 3-Amino-3-(4-bromophenyl)-2-methylpropanoate

Structural Differences :

  • Amino Group: Contains a free amino group and a methyl substituent on the propanoate chain.

Implications :

  • The free amino group increases nucleophilicity, making this compound more reactive in coupling reactions than the target’s urea-derivatized structure.

Methyl 3-(3-Hydroxy-4-methoxyphenyl)propanoate

Structural Differences :

  • Aromatic Substituents : Features 3-hydroxy-4-methoxy groups on the phenyl ring vs. the 4-bromo substituent in the target.

Implications :

  • The electron-donating methoxy and hydroxy groups in this compound increase polarity and solubility in polar solvents relative to the electron-withdrawing bromine in the target.
  • The target’s bromine atom may enhance electrophilic aromatic substitution reactivity compared to the methoxy/hydroxy-substituted analog .

Critical Analysis of Research Findings

  • Synthetic Flexibility : The target compound’s carbothioylurea group may require specialized coupling agents (e.g., EDCI, as in Compound 5’s synthesis) for efficient formation .
  • Biological Relevance : The 4-bromophenyl group, common in several analogs, is associated with enhanced binding to hydrophobic enzyme pockets in medicinal chemistry .
  • Stability : The thioamide linkage in the target compound could offer superior resistance to enzymatic degradation compared to amide or ester bonds in analogs .

Biological Activity

Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate (CAS No. 691873-23-1) is a complex organic compound with potential biological activity that has garnered attention in recent research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C18H17BrN2O3S
  • Molecular Weight: 421.32 g/mol
  • Purity: >90% .

The compound features a bromophenyl group, a benzoylamino carbothioyl moiety, and a propanoate ester, contributing to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assays:
    In vitro cytotoxicity assays demonstrated that this compound exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity highlights its potential for therapeutic applications in oncology .
  • Anti-inflammatory Properties:
    Research has shown that the compound may reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests a possible role in managing inflammatory diseases .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
Methyl 3-(4-bromophenyl)propanoateC10H11BrO2Moderate anti-inflammatory effects
BenzoylthioureaC8H8N2OSAntimicrobial properties
Ethyl 2-{[(benzoylamino)carbothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylateC21H17BrN2O3S2Cytotoxic effects on cancer cells

Q & A

Q. What are the standard synthetic routes for Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate, and how can intermediates be characterized?

The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : For example, coupling 4-bromophenylpropanoate derivatives with benzoylated thiourea moieties under acidic or basic conditions.
  • Reductive amination : Sodium borohydride (NaBH₄) in acetonitrile (CH₃CN) is often used to reduce Schiff bases to stable intermediates, as demonstrated in analogous thiazole-containing amino acid syntheses .
  • Hydrolysis and protection/deprotection : Phthalimide (1,3-dioxoisoindolin-2-yl) groups are employed to protect amines, followed by acid hydrolysis to yield target compounds .
    Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers optimize the yield of this compound during thiourea coupling steps?

Key methodological considerations:

  • Reagent selection : Use carbodiimide-based coupling agents (e.g., EDCI) with activating agents like HOBt to minimize racemization .
  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates.
  • Temperature control : Maintain 0–25°C during coupling to suppress side reactions.
  • Workup : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ to isolate products efficiently .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Identify protons on the 4-bromophenyl ring (δ 7.3–7.5 ppm) and the methyl ester (δ 3.6–3.8 ppm).
  • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and thiourea carbons (C=S at ~180 ppm).
  • IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C=O/C=S vibrations (~1650–1750 cm⁻¹).
  • Elemental analysis : Validate Br and S content .

Advanced Research Questions

Q. How can structural modifications of the 4-bromophenyl or benzoyl groups influence bioactivity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzoyl ring may enhance binding to hydrophobic protein pockets. Conversely, replacing bromine with smaller halogens (Cl, F) could alter metabolic stability .
  • SAR studies : Compare analogs like ethyl 3-(4-bromophenyl)oxetane-3-carboxylate () to assess the role of ester flexibility.
  • Contradictions : For example, bulky substituents might improve target affinity but reduce solubility, necessitating trade-offs in lead optimization .

Q. What strategies resolve discrepancies in biological activity data across similar compounds?

  • Control experiments : Verify purity (>99%) via HPLC and rule out degradation products.
  • Assay conditions : Standardize protocols (e.g., Mycobacterium tuberculosis H37Rv strain for antimycobacterial screening) to ensure reproducibility .
  • Molecular modeling : Use docking simulations to rationalize activity differences—e.g., steric clashes caused by para-bromo vs. meta-substituted phenyl groups .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Ester-to-amide conversion : Replace the methyl ester with a tert-butyl carbamate (Boc) group to resist esterase-mediated hydrolysis .
  • Isosteric replacements : Substitute the thiourea moiety with triazoles or oxadiazoles to enhance oxidative stability while retaining hydrogen-bonding capacity .
  • Prodrug approaches : Introduce sulfonate or phosphate groups for enhanced aqueous solubility, as seen in 4-bromophenylacetic acid derivatives .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Crystallization issues : The compound’s flexibility (multiple rotatable bonds) and polar functional groups (ester, thiourea) may hinder crystal formation.
  • Solutions :
    • Use slow evaporation with mixed solvents (e.g., DCM/hexane).
    • Co-crystallize with heavy atoms (e.g., bromine) to enhance X-ray diffraction .
    • Explore salt forms (e.g., hydrochloride) to improve crystallinity, as demonstrated in related propanoate esters .

Q. How can computational methods guide the synthesis of novel analogs?

  • DFT calculations : Predict thermodynamic stability of tautomers (e.g., thiourea vs. thione forms).
  • Retrosynthetic tools : Platforms like Synthia™ can propose viable routes using available building blocks (e.g., 4-bromophenylpropanoic acid, ).
  • ADMET prediction : Software like SwissADME can forecast solubility and CYP450 interactions to prioritize analogs .

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